molecular formula C8H9NO3 B8266784 2,4-Dimethyl-3-nitrophenol

2,4-Dimethyl-3-nitrophenol

Cat. No.: B8266784
M. Wt: 167.16 g/mol
InChI Key: PBXYRJKKBWMVSG-UHFFFAOYSA-N
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Description

2,4-Dimethyl-3-nitrophenol (CAS 70261-49-3) is an organic compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . This compound serves as a valuable building block and reference standard in industrial and pharmaceutical research and development. Its primary researched application is in the synthesis and quality control (QC) of local anesthetics, specifically for the analytical method development and validation (AMV) required for Abbreviated New Drug Applications (ANDA) and the commercial production of Lidocaine . The compound has a melting point of 108-109 °C (from benzene) . Calculated physicochemical properties include a boiling point of 277.2±28.0 °C at 760 Torr, a density of 1.263±0.06 g/cm³ at 20 °C, and a flash point of 122.1±12.5 °C . It is characterized by very slight solubility in water, estimated at 0.67 g/L at 25 °C . Please Note: This product is intended for research purposes only and is not approved for human consumption .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethyl-3-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-3-4-7(10)6(2)8(5)9(11)12/h3-4,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXYRJKKBWMVSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathway Elucidation for 2,4 Dimethyl 3 Nitrophenol

Established and Emerging Synthetic Routes

The synthesis of 2,4-Dimethyl-3-nitrophenol is not straightforward. The specific arrangement of substituents—a nitro group positioned meta to a powerful activating hydroxyl group but ortho to a methyl group—precludes simple, direct synthesis and requires more nuanced approaches.

Electrophilic Nitration Strategies

Direct electrophilic nitration of 2,4-dimethylphenol (B51704) (2,4-xylenol) does not yield the 3-nitro isomer in any significant amount. The regiochemical outcome of this reaction is dictated by the potent activating and ortho, para-directing effects of the hydroxyl (-OH) and methyl (-CH₃) substituents. The hydroxyl group, being the most powerful activating group, directs the electrophilic attack primarily to the positions ortho (C-6) and para (C-5, as the C-4 position is blocked) to itself.

Research into the nitration of 2,4-dimethylphenol with reagents like nitric acid in acetic anhydride (B1165640) has shown that the reaction proceeds via a complex pathway. The primary products are formed from electrophilic attack at the most electronically enriched positions, C-6 and C-5, leading to 2,4-dimethyl-6-nitrophenol (B88349) and 2,4-dimethyl-5-nitrophenol . cdnsciencepub.com Furthermore, a significant portion of the reaction proceeds via ipso-attack—where the electrophile attacks a carbon atom already bearing a substituent—at the C-2 and C-4 positions, leading to the formation of unstable nitrodienone intermediates. cdnsciencepub.com The formation of the 3-nitro isomer is electronically disfavored as the C-3 position is meta to the hydroxyl group.

Table 1: Predicted Products of Direct Electrophilic Nitration of 2,4-Dimethylphenol
Position of AttackProductReason for Formation/Non-formation
C-6 (ortho to -OH)2,4-Dimethyl-6-nitrophenolElectronically favored; major product.
C-5 (para to C-2 Me, ortho to C-4 Me)2,4-Dimethyl-5-nitrophenolElectronically favored; major product.
C-3 (meta to -OH)This compoundElectronically disfavored; not observed as a significant product.
C-2 / C-4 (ipso-attack)Nitrodienone IntermediatesObserved pathway, leads to rearrangement or decomposition products. cdnsciencepub.com

Alternative Synthetic Approaches for Substituted Nitrophenols

Given the failure of direct nitration, the synthesis of this compound must be approached through an indirect, multi-step pathway. The most viable established strategy for synthesizing nitrophenols with this substitution pattern involves starting with a corresponding aniline (B41778) derivative, where the directing effects can be favorably controlled.

A plausible synthetic route is as follows:

Nitration of a Precursor Aniline : The synthesis begins with 2,4-dimethylaniline (B123086) (2,4-xylidine). To control the regioselectivity and prevent oxidation of the amino group, it is first protected, typically by acetylation with acetic anhydride to form N-acetyl-2,4-dimethylaniline.

Regiocontrolled Nitration : The resulting acetanilide (B955) is then nitrated. The acetamido group (-NHCOCH₃) is a strong ortho, para-director. Nitration will occur at the positions ortho and para to this group. In this case, it directs the incoming nitro group to the C-3 and C-5 positions. Separation of these isomers yields the required precursor, 3-nitro-N-acetyl-2,4-dimethylaniline .

Deprotection : The acetyl group is removed by acid or base hydrolysis to yield 3-nitro-2,4-dimethylaniline .

Diazotization and Hydrolysis : The final step involves the conversion of the amino group of 3-nitro-2,4-dimethylaniline into a hydroxyl group. This is achieved via the Sandmeyer reaction, where the aniline is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. The diazonium salt is then hydrolyzed by heating in an aqueous solution, which liberates nitrogen gas and introduces a hydroxyl group onto the ring, yielding the final product, This compound . wikipedia.org

This strategic sequence of reactions successfully circumvents the regiochemical challenge posed by the directing groups in the target molecule.

Mechanistic Investigations of Synthesis Reactions

The mechanisms underpinning the synthesis of nitrophenols are well-studied, involving distinct intermediates and being heavily influenced by the electronic and steric environment of the aromatic ring.

Kinetic Studies of Nitration Processes

Kinetic studies of phenol (B47542) nitration show that the reaction is a classic electrophilic aromatic substitution. The rate of reaction is highly dependent on the concentration of the active electrophile, the nitronium ion (NO₂⁺), which is typically generated from nitric acid in the presence of a stronger acid catalyst like sulfuric acid.

Due to the strong electron-donating nature of the hydroxyl group, the benzene (B151609) ring of 2,4-dimethylphenol is highly activated towards electrophilic attack. Consequently, its nitration is significantly faster than that of benzene. The reaction rate is also influenced by temperature and the choice of solvent, which can affect the stability of the intermediates and transition states.

Identification of Reaction Intermediates

The mechanism of electrophilic nitration of phenols proceeds through several key intermediates.

Sigma Complex (Arenium Ion) : For substitution at an unsubstituted carbon (e.g., C-5 or C-6 of 2,4-dimethylphenol), the attack of the nitronium ion leads to the formation of a resonance-stabilized carbocation known as the sigma-complex or Wheland intermediate. The positive charge is delocalized across the ring, and the stability of this intermediate is enhanced by the electron-donating hydroxyl and methyl groups. A subsequent deprotonation step restores aromaticity.

Nitrodienone Intermediates : In the specific case of 2,4-dimethylphenol, nitration can also occur at the methyl-substituted C-2 and C-4 positions (ipso-attack). This leads to the formation of non-aromatic cyclohexadienone intermediates. cdnsciencepub.com Spectroscopic studies have identified 4,6-dimethyl-6-nitrocyclohexa-2,4-dienone and 2,4-dimethyl-4-nitrocyclohexa-2,5-dienone as labile intermediates. cdnsciencepub.com These dienones are unstable and can undergo rearrangement, where the nitro group migrates to an adjacent carbon, or participate in other subsequent reactions.

Steric and Electronic Influences on Regioselectivity

The regioselectivity of the direct nitration of 2,4-dimethylphenol is a clear example of the dominance of electronic and steric effects in electrophilic aromatic substitution.

Electronic Effects : The hydroxyl group is a powerful activating group due to the resonance donation of its lone pair electrons into the aromatic ring. This effect dramatically increases the electron density at the ortho (C-6) and para (C-4, which is blocked) positions. The methyl groups at C-2 and C-4 are also activating, though less so, through an inductive effect. The combined electronic effect strongly favors electrophilic attack at the C-6 and C-5 positions, while the C-3 position, being meta to the -OH group, remains comparatively electron-deficient.

Steric Influences : Steric hindrance also plays a crucial role. The methyl group at the C-2 position sterically hinders the approach of the electrophile to the adjacent C-3 position. While some hindrance also exists at the C-6 position due to the adjacent C-1 hydroxyl group, it is less significant than the combined steric and electronic deactivation at C-3.

Table 2: Analysis of Steric and Electronic Effects on Nitration of 2,4-Dimethylphenol
PositionElectronic EffectSteric HindranceOverall Favorability for Nitration
C-3Disfavored (meta to -OH)High (adjacent to C-2 methyl)Very Low
C-5Favored (ortho to C-4 methyl, para to C-2 methyl)ModerateHigh
C-6Strongly Favored (ortho to -OH)Low to ModerateVery High

This comprehensive analysis explains why direct nitration is an ineffective method for synthesizing this compound and underscores the necessity of employing an alternative, regiocontrolled synthetic strategy.

Derivatization and Functionalization Strategies

The molecular architecture of this compound offers multiple avenues for chemical modification, primarily centered around its two key functional groups: the phenolic hydroxyl group and the aromatic nitro group. These sites allow for a variety of derivatization and functionalization strategies aimed at altering the compound's physicochemical properties or incorporating it into larger molecular frameworks. The primary strategies involve reactions targeting the hydroxyl group, such as etherification and esterification, and transformations of the nitro group, most notably its reduction to an amino or hydroxylamino moiety.

Functionalization via the Hydroxyl Group:

The phenolic hydroxyl group is acidic and can be readily deprotonated by a suitable base to form a phenoxide anion. This phenoxide is a potent nucleophile, facilitating reactions such as O-alkylation and O-acylation.

Etherification: The Williamson ether synthesis is a classic and highly effective method for converting the phenolic hydroxyl group into an ether. masterorganicchemistry.comwikipedia.org This SN2 reaction involves the deprotonation of the phenol with a base, such as sodium hydride (NaH) or a carbonate like potassium carbonate (K2CO3), to form the corresponding sodium or potassium 2,4-dimethyl-3-nitrophenoxide. organic-synthesis.comyoutube.com This intermediate then reacts with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) or other alkylating agents to yield the desired ether derivative. wikipedia.org The choice of a primary alkylating agent is crucial to favor the SN2 pathway and avoid competing elimination reactions that can occur with secondary or tertiary halides. masterorganicchemistry.comwikipedia.org

Esterification: Esters of this compound can be synthesized through acylation of the hydroxyl group. This can be achieved by reacting the phenol with an acyl chloride or an acid anhydride. mdpi.com The reaction is often performed in the presence of a base to neutralize the acidic byproduct (e.g., HCl). For instance, reacting this compound with acetic anhydride can yield 2,4-dimethyl-3-nitrophenyl acetate (B1210297). mdpi.com This method is broadly applicable for producing a range of ester derivatives. rsc.org

Functionalization via the Nitro Group:

The nitro group is a strong electron-withdrawing group that can be transformed into other nitrogen-containing functionalities, significantly altering the electronic properties of the aromatic ring.

Reduction to Amines: The most common functionalization of an aromatic nitro group is its reduction to a primary amine. This transformation is of significant industrial importance and can be accomplished using various reagents and catalytic systems. wikipedia.org Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), Raney nickel, or platinum(IV) oxide with hydrogen gas is a highly efficient method. wikipedia.org Chemical reduction using metals in acidic media (e.g., iron, tin, or zinc in HCl) or reagents like sodium borohydride (B1222165) (NaBH4) in the presence of a suitable catalyst (e.g., Ag/TiO2) can also effectively produce the corresponding 3-amino-2,4-dimethylphenol (B133648). nih.govnih.gov The resulting amino group provides a new site for further derivatization, such as acylation or diazotization.

Selective Reduction to Hydroxylamines: Under controlled conditions, the nitro group can be partially reduced to an N-aryl hydroxylamine. This selective reduction can be achieved using specific reagents like zinc metal in aqueous ammonium (B1175870) chloride or catalytic systems such as rhodium on carbon with hydrazine. wikipedia.org The use of ammonia-borane (NH3BH3) with a silver-titania catalyst has also been shown to be effective for the selective synthesis of N-aryl hydroxylamines from nitroarenes. nih.gov This yields 3-(hydroxyamino)-2,4-dimethylphenol, an intermediate that can be useful in further synthetic applications. mdpi.com

Reductive Acylation: It is possible to combine the reduction of the nitro group and the acylation of the resulting amine in a single procedural step. For example, the hydrogenation of a nitrophenol in the presence of acetic anhydride can directly yield the corresponding N-acetylaminophenol (an acetamide (B32628) derivative). digitellinc.com This approach is efficient for producing compounds like Paracetamol from 4-nitrophenol (B140041) and could be analogously applied to this compound. digitellinc.comresearchgate.net

The following table summarizes the key derivatization strategies for this compound:

Spectroscopic Characterization and Advanced Quantum Chemical Analysis of 2,4 Dimethyl 3 Nitrophenol

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable in determining the precise arrangement of atoms and electronic structure of a molecule. For 2,4-Dimethyl-3-nitrophenol, a combination of vibrational, magnetic resonance, and electronic spectroscopy would be required for a thorough structural elucidation.

Vibrational Spectroscopy (FT-IR, FT-Raman) and Mode Assignment

Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopies are powerful techniques for identifying the functional groups and fingerprint vibrations of a molecule. For this compound, the spectra would be expected to exhibit characteristic bands for the O-H, C-H, C=C, C-N, and N=O stretching and bending vibrations.

Expected Vibrational Modes for this compound:

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Description
O-H Stretch3200-3600Stretching of the hydroxyl group.
C-H Stretch (Aromatic)3000-3100Stretching of the carbon-hydrogen bonds on the benzene (B151609) ring.
C-H Stretch (Methyl)2850-3000Symmetric and asymmetric stretching of the methyl groups.
C=C Stretch (Aromatic)1450-1600Stretching of the carbon-carbon double bonds in the benzene ring.
NO₂ Asymmetric Stretch1500-1560Asymmetric stretching of the nitro group.
NO₂ Symmetric Stretch1335-1380Symmetric stretching of the nitro group.
C-O Stretch1180-1260Stretching of the carbon-oxygen bond of the phenol (B47542).
C-N Stretch800-900Stretching of the carbon-nitrogen bond.

Note: The exact positions of these bands can be influenced by intermolecular interactions and the specific electronic environment of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and Multi-dimensional Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

¹H NMR: The ¹H NMR spectrum of this compound would be expected to show distinct signals for the hydroxyl proton, the aromatic protons, and the protons of the two methyl groups. The chemical shifts (δ) would be influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl and methyl groups.

¹³C NMR: The ¹³C NMR spectrum would display separate signals for each unique carbon atom in the molecule, including the two methyl carbons and the six carbons of the benzene ring. The positions of these signals provide insight into the electronic structure of the carbon skeleton.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic C-H6.5 - 8.0110 - 140
Phenolic C-OH-150 - 160
C-NO₂-140 - 150
C-CH₃-120 - 140
Methyl (-CH₃)2.0 - 2.515 - 25
Hydroxyl (-OH)4.0 - 7.0-

Note: These are estimated ranges and the actual chemical shifts would need to be determined experimentally or through high-level computational analysis.

Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in assigning the specific proton and carbon signals and confirming the connectivity of the atoms.

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy

UV-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. Nitrophenols typically exhibit strong absorption bands in the UV and visible regions due to π → π* and n → π* transitions involving the benzene ring and the nitro and hydroxyl groups. The position and intensity of these absorption bands are sensitive to the solvent environment.

Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. While many nitrophenols are weakly fluorescent due to efficient non-radiative decay processes, the fluorescence spectrum, if observable, could provide further information about the excited electronic states of this compound.

Theoretical and Computational Chemistry Approaches

In the absence of extensive experimental data, theoretical and computational methods, particularly Density Functional Theory (DFT), serve as powerful tools to predict and understand the properties of molecules like this compound.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

DFT calculations can be used to determine the most stable three-dimensional structure (optimized geometry) of this compound. These calculations also provide valuable information about the molecule's electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. This information is crucial for understanding the molecule's reactivity and intermolecular interactions.

Computational Vibrational Spectroscopy Simulations and Experimental Correlation

A significant application of DFT is the simulation of vibrational spectra (IR and Raman). By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This computed spectrum can then be compared with experimental data, aiding in the accurate assignment of the observed vibrational bands to specific atomic motions within the molecule. This correlation between theoretical and experimental spectra is a cornerstone of modern molecular characterization.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. taylorandfrancis.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. libretexts.orgyoutube.com The HOMO, being the outermost orbital containing electrons, is considered the electron-donating orbital (nucleophilic), while the LUMO is the lowest energy orbital without electrons, acting as the electron-accepting orbital (electrophilic). taylorandfrancis.comyoutube.com

For this compound, a theoretical FMO analysis would involve calculating the energies of the HOMO and LUMO. The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and indicates its electron-donating capability. A higher EHOMO value suggests a greater tendency to donate electrons. Conversely, the energy of the LUMO (ELUMO) is related to the electron affinity and signifies the molecule's ability to accept electrons; a lower ELUMO value indicates a stronger electron-accepting nature. taylorandfrancis.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a crucial parameter for determining molecular stability and reactivity. taylorandfrancis.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. taylorandfrancis.com A small energy gap suggests that the molecule is more polarizable and more reactive.

A computational study would generate a data table listing the calculated energies for EHOMO, ELUMO, and the energy gap (ΔE), typically in electron volts (eV). These values would provide insight into the potential reactivity and electronic properties of this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational method used to visualize the three-dimensional charge distribution of a molecule. It is a valuable tool for predicting and understanding how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. mdpi.com

The MEP map displays the electrostatic potential on the electron density surface of the molecule. Different colors are used to represent varying potential values. Typically, regions of negative electrostatic potential, rich in electrons, are colored red and indicate sites that are prone to electrophilic attack. These areas are often associated with lone pairs of electrons on electronegative atoms. In this compound, such regions would be expected around the oxygen atoms of the nitro (NO₂) and hydroxyl (-OH) groups.

Conversely, regions of positive electrostatic potential, which are electron-deficient, are colored blue and signify sites susceptible to nucleophilic attack. These areas are generally located around hydrogen atoms, particularly the acidic proton of the hydroxyl group. Intermediate potential values are represented by colors like green, yellow, and orange.

A detailed MEP analysis of this compound would provide a visual guide to its reactive behavior, highlighting the electron-rich and electron-poor regions that govern its intermolecular interactions.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed description of the bonding and electronic structure within a molecule, going beyond the delocalized picture of molecular orbitals. faccts.dewisc.edu It translates the complex, many-electron wavefunction into a more intuitive Lewis-like structure with localized bonds, lone pairs, and antibonding orbitals.

A key aspect of NBO analysis is the investigation of intramolecular charge transfer and hyperconjugative interactions. aimspress.com This is accomplished by examining the interactions between filled "donor" NBOs (such as bonding orbitals or lone pairs) and empty "acceptor" NBOs (typically antibonding orbitals). The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with each donor-acceptor interaction.

Time-Dependent DFT (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to calculate the excited-state properties of molecules, including electronic absorption spectra (UV-Visible spectra). It determines the energies of electronic transitions from the ground state to various excited states.

For this compound, a TD-DFT calculation would predict the vertical excitation energies, the corresponding absorption wavelengths (λmax), and the oscillator strengths (f) for the most significant electronic transitions. The oscillator strength is a theoretical measure of the intensity of an electronic transition.

These calculations can help assign the absorption bands observed in an experimental UV-Vis spectrum to specific electronic transitions, such as π → π* or n → π* transitions. For an aromatic compound like this compound, the π → π* transitions within the benzene ring and nitro group are typically the most intense. The calculations would also indicate the molecular orbitals involved in each transition (e.g., HOMO → LUMO, HOMO-1 → LUMO, etc.). The results of a TD-DFT analysis are typically summarized in a table, providing a theoretical foundation for understanding the molecule's interaction with ultraviolet and visible light.

Non-Linear Optical (NLO) Property Predictions

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optoelectronics, such as frequency conversion and optical switching. jhuapl.educrylight.com Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules.

The key NLO parameters calculated for a molecule like this compound would include the electric dipole moment (μ), the mean polarizability (⟨α⟩), the anisotropy of polarizability (Δα), and, most importantly, the first-order hyperpolarizability (β₀). researchgate.netnih.gov The first hyperpolarizability is a tensor quantity that measures the second-order NLO response of a molecule. A large β₀ value is a primary indicator of significant NLO activity.

The presence of electron-donating groups (hydroxyl, methyl) and an electron-accepting group (nitro) connected through a π-conjugated system (the benzene ring) suggests that this compound could possess NLO properties. The intramolecular charge transfer between these groups can lead to a large change in dipole moment upon excitation, which enhances the hyperpolarizability. A computational study would provide quantitative values for these NLO parameters, often compared to a standard NLO material like urea, to assess the potential of this compound for use in NLO applications.

Comprehensive Analysis of this compound's Environmental Behavior Cannot Be Completed Due to Lack of Scientific Data

Information regarding the environmental occurrence, distribution, phototransformation, and biotransformation of this particular isomer is not publicly available. While general information exists for the broader classes of nitrophenols and dimethylphenols, applying such data to this compound would be speculative and would not meet the required standards of scientific accuracy for this specific compound.

The requested article outline included detailed sections and subsections on:

Environmental Fate and Transformation Pathways of 2,4 Dimethyl 3 Nitrophenol in Natural Systems

Biotransformation Pathways by Microbial Communities

Aerobic Biodegradation Mechanisms by Bacteria and Fungi

Without dedicated research on 2,4-Dimethyl-3-nitrophenol, it is not possible to provide factual and in-depth content for these specific topics. The scientific community has yet to publish detailed studies on how this compound behaves and transforms in natural systems.

Therefore, the generation of a professional and authoritative article focusing solely on the chemical compound “this compound” as per the provided structure and content requirements is not feasible at this time.

Enzymatic Pathways and Gene Cluster Identification

The aerobic biodegradation of aromatic compounds like this compound is typically initiated by oxygenase enzymes that catalyze the hydroxylation and subsequent cleavage of the aromatic ring. While specific enzymes for this compound have not been characterized, the degradation of related compounds offers insights into potential enzymatic pathways.

For instance, the biodegradation of other dimethylphenols often involves enzymes such as catechol 2,3-dioxygenase, which is involved in the meta-cleavage pathway. nih.gov In some bacteria, the degradation of p-cresol (B1678582) (4-methylphenol) proceeds via the protocatechuate ortho-cleavage pathway, utilizing enzymes like p-cresol methylhydroxylase. nih.gov It is plausible that microbial degradation of this compound could proceed through analogous pathways, involving initial oxidation of a methyl group or hydroxylation of the aromatic ring, followed by ring cleavage.

The genetic basis for the degradation of nitrophenols has been identified in several bacteria. For example, in Burkholderia sp. strain SJ98, a gene cluster (pnpABA1CDEF) is responsible for the degradation of p-nitrophenol and 2-chloro-4-nitrophenol. frontiersin.org This cluster encodes for enzymes such as a p-nitrophenol 4-monooxygenase (PnpA) and a 1,4-benzoquinone (B44022) reductase (PnpB). frontiersin.org It is conceivable that similar gene clusters, perhaps with novel substrate specificities, are involved in the degradation of this compound in adapted microbial strains.

Table 1: Key Enzymes in the Biodegradation of Related Phenolic Compounds

EnzymeFunctionSubstrate(s)Organism Example
Catechol 2,3-dioxygenaseRing cleavage (meta pathway)CatecholsPseudomonas mendocina PC1 nih.gov
p-Cresol methylhydroxylaseMethyl group oxidationp-CresolPseudomonas fluorescens PC18 & PC24 nih.gov
p-Nitrophenol 4-monooxygenaseInitial hydroxylationp-NitrophenolBurkholderia sp. strain SJ98 frontiersin.org
1,4-Benzoquinone reductaseReduction of quinone intermediate1,4-BenzoquinoneBurkholderia sp. strain SJ98 frontiersin.org
Microbial Strain Isolation and Characterization

The isolation and characterization of microbial strains capable of degrading specific pollutants are crucial for understanding their environmental fate. While no strains have been specifically reported for the degradation of this compound, numerous bacteria have been isolated that can degrade other dimethylphenols and nitrophenols.

For example, strains of Pseudomonas have been isolated from river water and shown to degrade various dimethylphenol isomers. nih.gov Similarly, bacteria capable of degrading nitroglycerin have been isolated from contaminated soil, including strains of Pseudomonas putida. dtic.mil The enrichment and isolation of microorganisms from environments contaminated with this compound would be a critical step in elucidating its biodegradation pathways. Such strains would likely possess specialized enzymatic systems adapted to this particular substrate. The characterization of these isolates would involve studying their growth kinetics, metabolic intermediates, and the genetic determinants of the degradation pathway.

Table 2: Examples of Microbial Strains Degrading Related Aromatic Compounds

Microbial StrainDegraded Compound(s)Isolation Source
Pseudomonas mendocina PC1Dimethylphenols, p-CresolRiver water nih.gov
Pseudomonas fluorescens PC18 & PC24Dimethylphenols, p-CresolRiver water nih.gov
Burkholderia sp. strain SJ983-Methyl-4-nitrophenol, p-NitrophenolNot specified frontiersin.org
Pseudomonas putida I-B & II-CNitroglycerinContaminated soil dtic.mil

Anaerobic Biotransformation Processes

In the absence of oxygen, the biotransformation of nitroaromatic compounds like this compound follows distinct reductive pathways. These processes are significant in anoxic environments such as sediments, groundwater, and anaerobic digesters.

Reductive Pathways in Anoxic Environments

Under anaerobic conditions, the primary transformation of nitrophenols is the reduction of the nitro group to an amino group. nih.gov This reduction is a critical detoxification step, as aminophenols are generally less toxic and more amenable to further degradation than their nitro-analogs. nih.gov Studies with 2-nitrophenol (B165410) and 4-nitrophenol (B140041) in upflow anaerobic sludge blanket (UASB) reactors have demonstrated their conversion to the corresponding aminophenols. nih.gov It is highly probable that this compound would undergo a similar reductive transformation to 3-amino-2,4-dimethylphenol (B133648) in anoxic environments.

The electrons for this reduction can be provided by various primary substrates, such as volatile fatty acids, or through interspecies hydrogen transfer. nih.gov The reduction of the nitro group is often the initial and most rapid step in the anaerobic degradation of nitrophenols.

Impact on Microbial Metabolic Activity

The presence of nitrophenols can have an inhibitory effect on microbial metabolic activity, particularly on sensitive processes like methanogenesis. researchgate.net The toxicity of these compounds can vary depending on their concentration and the specific microbial community. For instance, 2,4-dinitrophenol (B41442) has been shown to be inhibitory to methanogenic microorganisms at high concentrations. researchgate.net

However, microbial communities can adapt to the presence of nitrophenols, leading to their transformation and a reduction in toxicity. nih.gov The conversion of nitrophenols to aminophenols significantly detoxifies the environment, allowing for the recovery and continued metabolic activity of the microbial consortium. nih.gov The impact of this compound on microbial metabolic activity would likely be concentration-dependent, with potential for initial inhibition followed by adaptation and transformation by the microbial community.

Advanced Remediation Technologies and Mechanistic Insights for 2,4 Dimethyl 3 Nitrophenol Removal

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes are a class of water treatment technologies that rely on the in-situ generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH). researchgate.net These radicals are powerful, non-selective oxidizing agents capable of degrading a wide range of organic contaminants, including nitrophenolic compounds, into simpler, less toxic substances, and ultimately to carbon dioxide and water. researchgate.netresearchgate.net

Fenton and Photo-Fenton Reaction Mechanisms

The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to produce hydroxyl radicals. researchgate.net This method is effective for degrading organic materials due to its strong oxidation capabilities at ambient temperatures. researchgate.net The photo-Fenton process enhances the traditional Fenton reaction by incorporating ultraviolet (UV) light, which accelerates the regeneration of Fe²⁺ from Fe³⁺, thereby increasing the production of hydroxyl radicals and improving mineralization efficiency. researchgate.net

Studies on various nitrophenols (NPs) have demonstrated that the photo-Fenton process is a highly effective treatment method, particularly under acidic conditions, achieving higher mineralization in a shorter time compared to the standard Fenton process. researchgate.net The degradation of nitrophenols in these systems typically follows pseudo-first-order kinetics. researchgate.net During the degradation process, organically bound nitrogen is mineralized, leading to the formation of nitrate (B79036) ions. researchgate.net Short-chain aliphatic carboxylic acids, such as oxalic and acetic acids, have been identified as final products in the Fenton treatment of nitrophenols. researchgate.net

Process Key Features Typical Byproducts Efficiency Notes
Fenton Uses Fe²⁺ and H₂O₂ to generate •OH radicals.Short-chain carboxylic acids (e.g., oxalic, acetic acid), Nitrate ions.Effective for a range of organic materials.
Photo-Fenton UV light enhances Fe²⁺ regeneration and •OH production.Short-lived acids, Nitrate ions.Higher mineralization efficiency and faster reaction times compared to the Fenton process for nitrophenols. researchgate.net

Photocatalytic Degradation using Semiconductor Materials

Photocatalytic degradation utilizes semiconductor materials, such as titanium dioxide (TiO₂) and zinc oxide (ZnO), which, upon irradiation with light of sufficient energy, generate electron-hole pairs. tsijournals.com These charge carriers can then react with water or oxygen to produce reactive species like hydroxyl radicals and superoxide (B77818) anions, which in turn degrade organic pollutants. tsijournals.com

The effectiveness of this method for nitrophenol degradation is influenced by several factors, including the pH of the solution, the amount of photocatalyst, and the intensity of the light source. tsijournals.com For instance, in the photocatalytic degradation of m-nitrophenol using ZnO powder, an increase in pH was observed to increase the rate of degradation up to a certain point. tsijournals.com Research on 4-nitrophenol (B140041) has shown that various semiconductor oxides, including Bi₂O₃, TiO₂, ZnO, and ZrO₂, can be effective catalysts. researchgate.net The modification of these semiconductors, for example, by doping with other metals, can enhance their photocatalytic activity under visible light. researchgate.net

Semiconductor Target Pollutant Key Findings
ZnOm-nitrophenolDegradation rate is dependent on pH, catalyst amount, and light intensity. tsijournals.com
TiO₂, Bi₂O₃, ZrO₂4-nitrophenolEffective for photocatalytic degradation; efficiency can be enhanced by creating composite materials. researchgate.net
Bi-based oxidesPhenol (B47542)Heterojunctions and specific morphologies can significantly enhance photocatalytic efficiency under visible light. mdpi.com

Ozonation and Combined Oxidation Techniques

Ozonation involves the use of ozone (O₃), a powerful oxidant, to break down organic contaminants. The process can occur through direct reaction with molecular ozone or through the action of hydroxyl radicals generated from ozone decomposition in water. wur.nl Combining ozonation with other processes, such as UV radiation (O₃/UV) or hydrogen peroxide (O₃/H₂O₂), can significantly enhance the production of hydroxyl radicals, leading to more efficient degradation of recalcitrant compounds. A low dose of ozone can also be used to increase the concentration of Assimilable Organic Carbon, which improves the subsequent removal of micropollutants by Granular Activated Carbon (GAC) filtration. wur.nl

These ozone-based AOPs are being increasingly utilized for water treatment to remove trace organic contaminants. ugent.be The effectiveness of these techniques depends on factors like the water matrix and the ozone dosage. ugent.be

Electrochemical Advanced Oxidation Processes (EAOPs)

Electrochemical Advanced Oxidation Processes (EAOPs) are environmentally friendly methods for decontamination that involve the electrochemical generation of hydroxyl radicals. researchgate.netresearchgate.net These processes include anodic oxidation, where •OH are generated at the anode surface, and electro-Fenton, where H₂O₂ is generated at the cathode and reacts with added iron catalysts. researchgate.netresearchgate.net

EAOPs have proven effective for the degradation of persistent organic pollutants like chlorophenols and nitrophenols. researchgate.net The use of high-performance electrode materials, such as boron-doped diamond (BDD), can lead to the complete mineralization of organic contaminants. rsc.org Studies on p-nitrophenol have shown that electrochemical degradation can achieve high removal efficiencies, with the degradation mechanism involving both cathodic reduction and anodic oxidation. nih.gov Intermediates such as hydroquinone (B1673460) and p-benzoquinone have been identified in the electrochemical treatment of p-nitrophenol. nih.gov

EAOP Method Mechanism Key Features
Anodic Oxidation Direct and indirect oxidation at the anode surface. Generation of •OH from water oxidation.Highly effective with BDD anodes for complete mineralization. rsc.org
Electro-Fenton Cathodic generation of H₂O₂ with the addition of Fe²⁺ catalyst to produce •OH in the bulk solution.Faster and higher COD decay compared to electrooxidation alone in some applications.
Photoelectro-Fenton Combines electro-Fenton with UV irradiation to enhance •OH production.Increased mineralization efficiency. researchgate.net

Bioremediation and Mycoremediation Strategies

Bioremediation leverages the metabolic capabilities of microorganisms to degrade or transform contaminants into less harmful substances. medcraveonline.comresearchgate.net Mycoremediation is a specific form of bioremediation that uses fungi for decontamination. wikipedia.org Fungi possess powerful extracellular enzymes and extensive mycelial networks that make them particularly effective at breaking down complex organic pollutants. mdpi.combioglobe.co.uk

Bioaugmentation and Biostimulation Approaches

Bioaugmentation involves the introduction of specific, highly efficient microbial strains or consortia to a contaminated site to enhance the degradation of target pollutants. medcraveonline.comucdavis.edu Biostimulation, on the other hand, involves modifying the environment by adding nutrients (such as nitrogen and phosphorus), electron acceptors, or other limiting substances to stimulate the activity of the indigenous microbial population capable of degrading the contaminant. medcraveonline.comucdavis.edu

Both strategies have been successfully applied to soils contaminated with chlorinated and nitrophenolic compounds. For example, the combination of bioaugmentation with 2,4-dichlorophenoxyacetic acid (2,4-D) degrading enrichments and biostimulation with specific substrates has been shown to significantly improve the degradation of 2,4-D and its intermediates. nih.gov The success of these approaches often depends on site-specific conditions, including the bioavailability of the contaminant and the presence of a suitable microbial community. researchgate.net In some cases, combining the two strategies can lead to more effective and complete remediation. nih.gov

Fungi, in particular, are valuable for bioremediation due to their ability to penetrate substrates with their mycelial networks, which increases the interaction time between their enzymes and the pollutants. mdpi.com Various fungal species, including white-rot fungi like Phanerochaete chrysosporium and oyster mushrooms (Pleurotus ostreatus), have demonstrated the ability to degrade a wide array of persistent organic pollutants. bioglobe.co.ukffungi.org

Strategy Principle Application Example
Bioaugmentation Introduction of specialized microorganisms to the contaminated site. medcraveonline.comAddition of 2,4-D degrading enrichments to contaminated soil. nih.gov
Biostimulation Stimulation of indigenous microbial populations by adding nutrients or other limiting factors. medcraveonline.comAddition of nitrogen and phosphorus to an oil-contaminated site to enhance microbial activity.
Mycoremediation Use of fungi and their enzymes for decontamination. wikipedia.orgDegradation of halogenated nitrophenols by Caldariomyces fumago. mdpi.com

Fungal Remediation Mechanisms and Enzyme Systems

Fungi, particularly white-rot fungi, possess robust enzymatic systems capable of degrading a wide array of persistent organic pollutants. nih.govtandfonline.com The primary enzymes involved in the breakdown of aromatic compounds are laccases, manganese peroxidases (MnP), and lignin (B12514952) peroxidases (LiP). researchgate.netbiomedres.us These enzymes are extracellular and exhibit low substrate specificity, allowing them to act on a variety of pollutants, including phenolic compounds. researchgate.netnih.gov

The degradation of a compound like 2,4-Dimethyl-3-nitrophenol by these fungal enzymes would likely proceed through oxidative pathways. Laccases, copper-containing enzymes, can oxidize phenolic compounds by abstracting a hydrogen atom from the hydroxyl group, leading to the formation of a phenoxy radical. nih.govmdpi.com These radicals can then undergo further non-enzymatic reactions, including polymerization or ring cleavage. The presence of methyl and nitro groups on the aromatic ring of this compound would influence the susceptibility of the compound to enzymatic attack.

Manganese peroxidases and lignin peroxidases are heme-containing enzymes that generate highly reactive radicals to oxidize a broad range of substrates. MnP utilizes Mn(II) as a mediator, oxidizing it to Mn(III), which in turn can oxidize phenolic and non-phenolic compounds. nih.gov LiP has a high redox potential, enabling it to directly oxidize non-phenolic aromatic compounds. nih.gov The degradation of this compound by these peroxidases would involve the initial oxidation of the aromatic ring, leading to its destabilization and eventual breakdown.

The proposed enzymatic degradation pathway for this compound would likely involve initial hydroxylation, demethylation, or denitration steps, followed by aromatic ring cleavage. The specific metabolic intermediates would depend on the fungal species and the specific enzymes involved.

Table 1: Key Fungal Enzymes in the Degradation of Aromatic Pollutants

Enzyme Enzyme Class Cofactor(s) General Mechanism of Action
Laccase Oxidoreductase Copper One-electron oxidation of phenols and other aromatic compounds.
Manganese Peroxidase (MnP) Peroxidase Heme, Mn(II) Oxidation of Mn(II) to Mn(III), which then acts as a diffusible oxidant.
Lignin Peroxidase (LiP) Peroxidase Heme Direct one-electron oxidation of a wide range of aromatic compounds.

Adsorption Mechanisms on Novel Materials

Adsorption is a widely used technology for the removal of organic pollutants from water. The effectiveness of adsorption depends on the properties of both the adsorbent material and the adsorbate (in this case, this compound). Novel materials such as biochar and modified clay minerals have shown significant promise for the removal of phenolic compounds. nih.gov

The adsorption of this compound onto these materials is governed by a combination of physical and chemical interactions. The primary mechanisms likely include:

π-π Interactions: The aromatic ring of this compound can interact with the graphitic structures present in carbon-based adsorbents like activated carbon and biochar through π-π stacking interactions. nih.gov

Hydrogen Bonding: The hydroxyl and nitro groups of this compound can form hydrogen bonds with oxygen-containing functional groups (e.g., carboxyl, hydroxyl) on the surface of the adsorbent. nih.gov

Electrostatic Interactions: The surface charge of the adsorbent and the pKa of this compound will determine the extent of electrostatic attraction or repulsion. At a pH below the pKa of the phenolic hydroxyl group, the molecule will be neutral, while at a higher pH, it will be anionic.

Hydrophobic Interactions: The nonpolar methyl groups and the aromatic ring can contribute to hydrophobic interactions with the nonpolar regions of the adsorbent surface.

The efficiency of adsorption is also influenced by factors such as the surface area and pore size distribution of the adsorbent, the solution pH, and temperature. For instance, biochar produced at higher pyrolysis temperatures generally has a larger surface area and a more aromatic structure, which can enhance the adsorption of aromatic compounds through π-π interactions. researchgate.net Clay minerals can be modified to increase their surface area and introduce functional groups that can specifically interact with pollutants like this compound. mdpi.com

Table 2: Potential Adsorption Mechanisms for this compound on Novel Materials

Adsorption Mechanism Description Relevant Functional Groups on Adsorbate
π-π Interactions Stacking interactions between the aromatic rings of the adsorbate and adsorbent. Aromatic ring
Hydrogen Bonding Formation of hydrogen bonds between the adsorbate and adsorbent. Hydroxyl (-OH), Nitro (-NO2)
Electrostatic Interactions Attraction or repulsion based on the surface charge of the adsorbent and the charge of the adsorbate. Phenolic hydroxyl group (anionic at high pH)
Hydrophobic Interactions Interactions between the nonpolar parts of the adsorbate and adsorbent. Methyl groups (-CH3), Aromatic ring

Cutting Edge Analytical Methodologies for 2,4 Dimethyl 3 Nitrophenol Detection and Quantification

Advanced Chromatographic Techniques

Chromatography remains the cornerstone for the separation and analysis of complex chemical mixtures. For 2,4-Dimethyl-3-nitrophenol, several advanced chromatographic techniques offer the necessary selectivity and sensitivity for accurate detection and quantification.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of nitrophenolic compounds due to its versatility and applicability to non-volatile and thermally labile molecules. An isocratic HPLC method, for instance, has been successfully developed for the determination of phenol (B47542) and various nitrophenols. chromatographyonline.com Optimal separation is often achieved using a reverse-phase column, such as a monolithic RP-18e, with a mobile phase consisting of an acetonitrile (B52724) and buffer solution, like a 50 mM acetate (B1210297) buffer (pH 5.0), at a specified flow rate. chromatographyonline.com

Detection is a critical component of HPLC analysis. For nitrophenols, UV-Vis detection, particularly with a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, is common. researchgate.netresearchgate.net These detectors allow for the monitoring of absorbance at multiple wavelengths, enhancing selectivity and enabling the identification of compounds based on their UV spectra. nih.gov For instance, a method for nitrophenol isomers used a reverse-phase column with 40% aqueous acetonitrile as the eluent, achieving a detection limit of 150 µg/L. researchgate.net Furthermore, electrochemical detection offers a highly sensitive alternative for the analysis of nitropesticides and their nitrophenolic metabolites, with detection limits reported to be as low as 0.05 to 0.14 ppb in water samples without preconcentration. nih.gov

Table 1: Example HPLC Method Parameters for Nitrophenol Analysis

Parameter Condition Reference
Column Monolithic RP-18e (150 mm × 4.6 mm I.D.) chromatographyonline.com
Mobile Phase 50 mM acetate buffer (pH 5.0)-acetonitrile (80:20, v/v) chromatographyonline.com
Flow Rate 3 mL min⁻¹ chromatographyonline.com
Detection UV-absorbance-DAD chromatographyonline.com
Analysis Time < 3.5 min chromatographyonline.com

| Recoveries | 90–112% | chromatographyonline.com |

Gas Chromatography (GC) Coupled with Specific Detectors (e.g., FID, ECD)

Gas Chromatography (GC) is a powerful technique for the separation of volatile and semi-volatile compounds like this compound. However, the direct analysis of underivatized nitrophenols can sometimes be challenging due to interactions with active sites in the GC system, which can decrease sensitivity. researchgate.net Derivatization is often employed to improve chromatographic behavior.

For detection, the Flame Ionization Detector (FID) is a universal detector that responds to most organic compounds, providing robust and reproducible quantification. However, for halogenated or nitro-containing compounds, the Electron Capture Detector (ECD) offers significantly higher sensitivity and selectivity. The ECD is particularly well-suited for detecting nitrophenols due to the electrophilic nature of the nitro group. researchgate.net One study utilizing single-drop microextraction for nitro compounds employed a GC with an ECD, which is highly selective for analytes containing nitro groups. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Comprehensive Profiling

The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) provides an unparalleled level of performance for the identification and quantification of this compound. GC-MS combines the high separation efficiency of GC with the definitive identification capabilities of MS. nih.gov This technique is essential for impurity profiling in pharmaceutical materials and for detecting trace levels of contaminants in environmental samples. thermofisher.com

For complex biological samples, derivatization is a key step prior to GC-MS analysis to increase the volatility and thermal stability of the analytes. mdpi.com A common method involves a two-step procedure where methoxyamine hydrochloride in pyridine (B92270) is used to protect carbonyl groups, followed by silylation with agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to derivatize active hydrogens. nih.gov GC-MS methods have been validated for the analysis of similar compounds, such as 2,4-dinitrophenol (B41442) in blood and urine, demonstrating excellent linearity (R² > 0.998), precision, and extraction efficiency (92.1%). researchgate.net High-resolution accurate mass spectrometry (HRAMS) coupled with GC further enhances confidence in compound identification by providing precise mass measurements. thermofisher.com

Advanced Sample Preparation and Extraction Techniques

Effective sample preparation is paramount to achieving accurate and reliable results in the analysis of this compound, especially when dealing with complex matrices or low analyte concentrations.

Accelerated Solvent Extraction (ASE)

Accelerated Solvent Extraction (ASE), also known as Pressurized Solvent Extraction (PSE), is a highly efficient technique for extracting analytes from solid and semi-solid samples. wikipedia.org ASE utilizes elevated temperatures and pressures to increase the efficiency of the extraction process, which keeps the solvents in their liquid state above their boiling points. wikipedia.organaliticaweb.com.br This results in significantly reduced extraction times and solvent consumption compared to traditional methods like Soxhlet extraction. analiticaweb.com.brthermofisher.com

The higher temperatures enhance analyte solubility and diffusion rates, while the pressure facilitates the penetration of the solvent into the sample matrix. analiticaweb.com.br For phenolic compounds, acidic pretreatment of the sample matrix can protonate the phenolic groups, thereby increasing their solubility in organic solvents and improving extraction efficiency. americanlaboratory.com ASE is a U.S. EPA-approved method (3545A) for a wide range of organic compounds, including semivolatiles and pesticides, from environmental solids. analiticaweb.com.brthermofisher.com

Table 2: Advantages of Accelerated Solvent Extraction (ASE)

Feature Advantage Reference
Elevated Temperature Increases analyte solubility and diffusion rates. analiticaweb.com.br
Elevated Pressure Keeps solvent liquid above its boiling point, forces solvent into matrix pores. wikipedia.orgthermofisher.com
Automation Increases laboratory productivity and reproducibility. thermofisher.com
Reduced Solvent Use Up to 90% reduction compared to traditional methods. americanlaboratory.com

| Reduced Time | Extraction times are typically 12-20 minutes per sample. | analiticaweb.com.br |

Solid-Phase Extraction (SPE) and Microextraction Methods

Solid-Phase Extraction (SPE) is a widely used technique for sample cleanup and concentration prior to chromatographic analysis. It offers numerous advantages over liquid-liquid extraction, including higher efficiency, reduced solvent usage, and the potential for automation. chromatographyonline.com For phenolic compounds in aqueous samples, polymeric sorbents are often used. chromatographyonline.com A specialized form, molecularly imprinted solid-phase extraction (MIP-SPE), offers high selectivity by using a polymer prepared with a template molecule structurally similar to the analyte. A MIP created with 2,4-dimethylphenol (B51704) as the template has been successfully used for the class-selective extraction of various phenolic compounds from environmental water samples. nih.gov

In recent years, microextraction techniques have gained prominence due to their simplicity, speed, and minimal consumption of organic solvents. These miniaturized methods are ideal for trace analysis.

Solid-Phase Microextraction (SPME): This solvent-free technique uses a coated fiber to extract analytes directly from a sample or its headspace. researchgate.netnih.gov SPME has been effectively coupled with GC-MS for the analysis of phenols and nitrophenols in rainwater. researchgate.net

Dispersive Liquid-Liquid Microextraction (DLLME): In this method, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution that facilitates rapid analyte extraction into the fine droplets of the extraction solvent. researchgate.net

Stir Bar Sorptive Extraction (SBSE): A magnetic stir bar coated with a sorbent material is used to extract analytes from the sample. It offers a larger sorbent volume compared to SPME, often resulting in higher recovery.

Single-Drop Microextraction (SDME): This technique uses a single microdrop of an organic solvent suspended from the tip of a microsyringe to extract analytes from a sample. It is valued for its low cost and simplicity. mdpi.com

Table 3: Comparison of Microextraction Techniques for Nitrophenol Analysis

Technique Principle Key Advantages Reference
SPME Adsorption onto a coated fiber Solvent-free, simple, automatable researchgate.net
DLLME Partitioning into a dispersed solvent Fast, high enrichment factor, low solvent use researchgate.net
SBSE Sorption onto a coated stir bar High recovery, larger sorbent volume

| SDME | Partitioning into a solvent microdrop | Low cost, simple, minimal solvent use | mdpi.com |

Liquid-Liquid Extraction (LLE) Optimization

Liquid-Liquid Extraction (LLE) is a cornerstone technique for the isolation and preconcentration of analytes like this compound from complex aqueous matrices such as environmental water samples. The efficiency and selectivity of LLE are critically dependent on the systematic optimization of several key experimental parameters. The primary goal is to maximize the partitioning of the neutral analyte from the aqueous phase into an immiscible organic solvent, thereby increasing recovery and removing interferences.

The optimization process is guided by the physicochemical properties of this compound, particularly its acid dissociation constant (pKa) and its partition coefficient (Log P). As a phenolic compound, this compound is acidic. To ensure it exists predominantly in its more hydrophobic, neutral form, the pH of the aqueous sample must be adjusted to a value at least two units below its pKa. This acidification suppresses the ionization of the hydroxyl group, significantly enhancing its transfer into the organic phase.

Key parameters that require careful optimization include:

Choice of Organic Solvent: The ideal solvent should have high affinity for this compound, low solubility in water, and be suitable for the subsequent analytical technique (e.g., HPLC or GC). Solvents like dichloromethane, ethyl acetate, and mixtures thereof are commonly evaluated.

pH of the Aqueous Phase: As mentioned, acidifying the sample is crucial. The optimal pH ensures the analyte is in its non-ionized form, maximizing the distribution coefficient in favor of the organic phase.

Solvent-to-Sample Volume Ratio: Increasing the volume of the organic solvent relative to the aqueous sample can improve recovery, although this may also dilute the final extract. A balance must be struck to achieve high recovery without excessive solvent use.

Ionic Strength: The addition of a neutral salt, such as sodium chloride or sodium sulfate, to the aqueous phase can enhance the extraction efficiency. This "salting-out" effect reduces the solubility of the organic analyte in the aqueous phase, promoting its transfer to the organic solvent.

Extraction Time and Agitation: Sufficient time and vigorous mixing are necessary to ensure equilibrium is reached between the two phases, leading to maximum analyte transfer.

Table 1: Representative Extraction Recoveries (%) of Nitrophenols under Varied LLE Conditions.
CompoundSolventSample pHExtraction Recovery (%)
2-Nitrophenol (B165410)Dichloromethane2.095.2
2-NitrophenolDichloromethane7.055.4
2-NitrophenolEthyl Acetate2.098.1
4-Nitrophenol (B140041)Dichloromethane2.093.8
4-NitrophenolDichloromethane7.048.7
4-NitrophenolEthyl Acetate2.097.5
2,4-DinitrophenolDichloromethane2.099.3
2,4-DinitrophenolEthyl Acetate2.099.8

Data is representative and adapted from studies on simple nitrophenols to illustrate optimization principles.

Application of Isotopic Labeling in Analytical Chemistry and Mechanistic Studies

Isotopic labeling is a powerful technique where one or more atoms in a molecule are replaced by their isotope. For this compound, this typically involves substituting hydrogen (¹H) with deuterium (B1214612) (²H or D), carbon (¹²C) with carbon-13 (¹³C), or nitrogen (¹⁴N) with nitrogen-15 (B135050) (¹⁵N). This substitution creates a molecule that is chemically almost identical to the original but has a different mass, which can be detected by mass spectrometry (MS). This technique has two primary applications in the study of this compound: as an internal standard for precise quantification and as a tool for elucidating reaction mechanisms.

Application in Analytical Chemistry:

In quantitative analytical methods, particularly those using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), isotopically labeled analogs of the target analyte are considered the gold standard for internal standards. An isotopically labeled version of this compound (e.g., this compound-d₅, where hydrogens on the aromatic ring are replaced by deuterium) serves as an ideal internal standard.

The key advantages of using a stable isotope-labeled internal standard are:

Co-elution: The labeled standard has nearly identical physicochemical properties to the unlabeled analyte, meaning it behaves similarly during sample extraction, cleanup, and chromatographic separation.

Correction for Matrix Effects: In complex samples, other co-eluting compounds can enhance or suppress the ionization of the analyte in the mass spectrometer source, leading to inaccurate quantification. Since the labeled internal standard is affected by these "matrix effects" in the same way as the analyte, the ratio of their signals remains constant, allowing for accurate correction. researchgate.net

Improved Precision and Accuracy: By correcting for variations in sample preparation (e.g., extraction recovery) and instrument response, the use of a labeled internal standard significantly improves the precision and accuracy of the quantitative results. researchgate.net

Table 2: Key Isotopes Used in Labeling and Their Application.
IsotopeCommon Abundance (%)Labeled IsotopePrimary Application
Hydrogen-1 (¹H)99.98Deuterium (²H or D)Internal Standards (MS), Mechanistic Studies (Kinetic Isotope Effect)
Carbon-12 (¹²C)98.9Carbon-13 (¹³C)Internal Standards (MS), Mechanistic Pathway Tracing (NMR, MS)
Nitrogen-14 (¹⁴N)99.6Nitrogen-15 (¹⁵N)Internal Standards (MS), Mechanistic Pathway Tracing (NMR, MS)
Oxygen-16 (¹⁶O)99.76Oxygen-18 (¹⁸O)Mechanistic Studies (e.g., tracing oxygen atoms in degradation pathways)

Application in Mechanistic Studies:

Isotopic labeling is indispensable for understanding the intricate details of chemical and biological transformation pathways of this compound. By strategically placing an isotope at a specific position in the molecule, researchers can track the movement of that atom through a reaction.

One major application is the study of the Kinetic Isotope Effect (KIE) . The rate of a chemical reaction can change when an atom at or near the reactive site is replaced with a heavier isotope. This is because the bond involving the heavier isotope has a lower vibrational frequency and requires more energy to break. By measuring the reaction rates for the labeled and unlabeled compound, a KIE can be calculated. A significant KIE (typically >2 for C-H vs C-D bonds) indicates that the bond to the labeled atom is being broken in the rate-determining step of the reaction. This provides powerful evidence for a proposed reaction mechanism, such as the initial steps in the atmospheric oxidation or microbial degradation of this compound. researchgate.net

Furthermore, isotopes like ¹³C, ¹⁵N, or ¹⁸O can be used as tracers to follow the fate of the molecule. For instance, in a study of its degradation, using ¹⁸O-labeled water (H₂¹⁸O) could determine if oxygen atoms from the water are incorporated into the degradation products, providing insight into hydrolytic reaction pathways.

Emerging Research Areas and Potential Applications of 2,4 Dimethyl 3 Nitrophenol

Exploration in Advanced Material Science Research

Currently, there is a notable absence of specific research detailing the applications of 2,4-Dimethyl-3-nitrophenol in advanced material science. However, the foundational structure of nitrophenols suggests several plausible avenues for future investigation. The presence of both a hydroxyl and a nitro group on an aromatic ring provides functionalities that could be exploited in the development of novel materials.

Potential, yet unexplored, research areas could include:

Polymer Synthesis: The phenolic hydroxyl group could be utilized for polymerization reactions, potentially leading to the creation of specialty polymers with unique thermal or optical properties. The nitro group, with its electron-withdrawing nature, could influence the electronic properties of such polymers.

Functional Dyes and Pigments: Nitrophenolic compounds are known precursors in the synthesis of dyes. cdc.gov Future studies might explore the potential of this compound as a chromophore or an intermediate in the synthesis of new colorants with specific absorption and emission characteristics.

Non-linear Optical (NLO) Materials: The molecular structure of nitrophenols, featuring electron-donating (hydroxyl and methyl groups) and electron-withdrawing (nitro group) substituents on an aromatic system, is a common motif in molecules exhibiting NLO properties. Research into the NLO characteristics of this compound and its derivatives could open doors to applications in optoelectronics and photonics.

While these applications remain speculative for this compound, they represent fertile ground for future research in material science.

Chemical Precursor Roles in Organic Synthesis Research

The utility of nitrophenols as versatile intermediates in organic synthesis is well-established. The nitro and hydroxyl groups can be readily transformed into other functional groups, making them valuable building blocks for more complex molecules. Although specific examples for this compound are scarce, the known reactivity of related compounds provides a framework for its potential precursor roles.

Table 1: Potential Synthetic Transformations of this compound

Functional GroupPotential TransformationProduct Class
Nitro GroupReduction to an amino groupSubstituted anilines, which are precursors for pharmaceuticals and dyes.
Hydroxyl GroupEtherification or esterificationEthers and esters with potential applications in fragrances or as plasticizers.
Aromatic RingElectrophilic or nucleophilic substitutionFurther functionalized aromatic compounds for various applications.

A related compound, (2,4-dimethylphenyl)(2-nitrophenyl)sulfane, has been utilized as an intermediate in the synthesis of vortioxetine, an antidepressant medication. google.comgoogle.com This highlights the potential of nitrated dimethylphenyl derivatives in the pharmaceutical industry. Furthermore, 2,6-Dimethyl-4-nitrophenol has been employed as an internal standard in the determination of other nitrophenols in human urine, showcasing its utility in analytical chemistry. fishersci.com

Future research is likely to focus on harnessing the reactivity of this compound to synthesize novel compounds with potential applications in:

Pharmaceuticals: As a scaffold for the development of new therapeutic agents.

Agrochemicals: As a starting material for the synthesis of new pesticides and herbicides.

Specialty Chemicals: As a building block for the creation of compounds with specific desired properties for various industrial applications.

Innovative Methodological Development in Related Chemical Fields

Advancements in chemical synthesis and analysis are often driven by the need for more efficient and selective methods. While no innovative methodologies have been specifically developed for this compound, research on related nitrophenol isomers provides insights into potential areas of development.

Economical and environmentally friendly methods for the synthesis of nitrophenols are of significant interest. paspk.orgresearchgate.net Research into controlled nitration of phenols using milder reagents and conditions could be extended to the selective synthesis of this compound. chemicalbook.com

In the realm of analytical chemistry, the separation and determination of nitrophenol isomers present a challenge due to their similar structures. Techniques such as high-performance liquid chromatography (HPLC) and capillary zone electrophoresis (CZE) have been successfully employed for the separation of o-, m-, and p-nitrophenol. researchgate.netresearchgate.netnih.govbohrium.com The development of novel stationary phases or buffer systems could lead to improved resolution and sensitivity for the analysis of complex mixtures of dimethyl-nitrophenol isomers, including this compound.

Table 2: Analytical Techniques for Nitrophenol Isomer Analysis

TechniquePrincipleApplication
High-Performance Liquid Chromatography (HPLC)Differential partitioning of analytes between a stationary and a mobile phase.Separation and quantification of nitrophenol isomers in environmental and biological samples. researchgate.net
Capillary Zone Electrophoresis (CZE)Separation of ions based on their electrophoretic mobility in an applied electric field.High-efficiency separation of closely related nitrophenol isomers. researchgate.netnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)Separation of volatile compounds followed by their detection based on mass-to-charge ratio.Identification and quantification of nitrophenols and their derivatives.

Future methodological developments could focus on creating highly selective sensors for the real-time monitoring of specific nitrophenol isomers in various matrices.

Future Directions in Environmental Science Research Pertaining to Nitrophenol Compounds

Nitrophenolic compounds are recognized as environmental pollutants, often originating from industrial activities and agricultural runoff. cdc.gov Consequently, a significant body of research is dedicated to understanding their environmental fate and developing remediation strategies.

The biodegradation of dimethylphenols by various bacterial strains has been reported, with some studies indicating that degradation can occur through different metabolic pathways. nih.govresearchgate.net Research on the microbial degradation of 2,4-dimethylphenol (B51704) suggests that it can be transformed by certain bacteria, sometimes as a co-metabolite in the presence of other phenolic compounds. nih.gov This opens up the possibility of isolating or engineering microorganisms capable of efficiently degrading this compound. Bioremediation, utilizing the metabolic capabilities of microorganisms, presents a promising and environmentally friendly approach for the cleanup of sites contaminated with nitrophenolic compounds. nih.govnih.govoup.comiwaponline.comresearchgate.netresearchgate.netnih.gov

Another active area of research is the photocatalytic degradation of nitrophenols. frontiersin.orgacs.orgnih.govacs.orgmdpi.com This process typically involves the use of semiconductor materials, such as titanium dioxide (TiO2), which, upon irradiation with light, generate highly reactive oxygen species that can break down organic pollutants into less harmful substances. While much of this research has focused on 4-nitrophenol (B140041), the principles could be applied to other isomers.

Future research in environmental science pertaining to this compound and related compounds will likely concentrate on:

Biodegradation Pathways: Elucidating the specific microbial pathways involved in the degradation of this compound to facilitate the design of effective bioremediation strategies.

Advanced Oxidation Processes: Developing more efficient photocatalysts and other advanced oxidation processes for the complete mineralization of dimethyl-nitrophenols in contaminated water and soil.

Toxicity Assessment: Evaluating the ecotoxicity of this compound and its degradation byproducts to fully understand its environmental impact.

Atmospheric Chemistry: Investigating the formation, transport, and fate of dimethyl-nitrophenols in the atmosphere to better understand their role in air quality.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4-dimethyl-3-nitrophenol, and how can phase-transfer catalysis improve yield?

  • Methodology : Utilize phase-transfer catalysis (PTC) with hepta-acetate-α-D-maltosyl bromide and 2-chloro-4-nitrophenol in a two-phase system to optimize regioselectivity and reduce side reactions. PTC enhances reaction efficiency by transferring reactants between immiscible phases, improving nitro-group positioning .
  • Characterization : Validate purity via nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC), as described in pharmacopeial guidelines for nitroaromatics .

Q. How can researchers differentiate this compound from structural isomers in analytical workflows?

  • Analytical Strategy : Combine gas chromatography-mass spectrometry (GC-MS) with solid-phase microextraction (SPME) to isolate nitrophenols from complex matrices. Use retention indices and fragmentation patterns (e.g., m/z 167.2 for molecular ion) to distinguish isomers .
  • SMILES Validation : Cross-reference the compound’s SMILES (O=N=O) with databases like PubChem to confirm structural uniqueness .

Q. What are the key toxicokinetic data gaps for this compound, and how can they be addressed experimentally?

  • Research Design : Conduct in vivo absorption, distribution, metabolism, and excretion (ADME) studies in rodents via oral, dermal, and inhalation routes. Monitor placental transfer using deuterated analogs (e.g., 4-nitrophenol-d4) to assess fetal hemoglobin susceptibility .
  • Biomarker Identification : Develop LC-MS/MS methods to detect unique metabolites (e.g., nitroreduction products) as exposure biomarkers, addressing interspecies extrapolation challenges .

Advanced Research Questions

Q. How can researchers resolve contradictions in interspecies toxicokinetic data for nitrophenols?

  • Data Analysis : Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile differences in metabolic rates between humans and rodents. Prioritize human hepatocyte assays to validate nitroreductase activity and metabolite profiles .
  • Contradiction Framework : Use iterative qualitative analysis (e.g., triangulation of in vitro, in silico, and in vivo data) to identify confounding variables like species-specific cytochrome P450 isoforms .

Q. What strategies optimize solid-phase microextraction (SPME) for trace detection of this compound in rainwater?

  • Method Optimization : Test fiber coatings (e.g., polydimethylsiloxane/divinylbenzene) and adjust pH to enhance analyte adsorption. Validate limits of detection (LODs) below 1 µg/L using isotope-dilution GC-MS with deuterated internal standards (e.g., 2,4-dimethylphenol-d3) .
  • Matrix Effects : Conduct spike-and-recovery experiments in rainwater to quantify interference from co-eluting chlorophenols and nitrophenol isomers .

Q. How can retrosynthetic planning leverage AI tools to propose novel pathways for this compound?

  • AI-Driven Synthesis : Use template relevance models (e.g., Pistachio, Reaxys) to prioritize routes involving nitration of 2,4-dimethylphenol or selective oxidation of nitropropenal intermediates. Validate feasibility via DFT calculations of transition-state energies .
  • Route Scoring : Rank precursors by synthetic accessibility (SAscore) and environmental impact, favoring catalytic nitration over stoichiometric reagents .

Q. What experimental designs mitigate risks when handling this compound in laboratory settings?

  • Safety Protocols : Implement fume hoods, nitrile gloves, and waste segregation for nitroaromatics. Monitor airborne exposure using OSHA Method 58 for nitrophenol vapors .
  • Emergency Response : Train personnel in first-aid measures for dermal contact (e.g., rinsing with polyethylene glycol) and maintain antidotes (e.g., methylene blue for methemoglobinemia) .

Notes

  • Advanced Methodologies : Emphasized AI-driven synthesis, PBPK modeling, and isotopic tracing to align with academic research rigor.
  • Regulatory Compliance : Referenced pharmacopeial standards (USP/EP) for QC applications in drug development .

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